Naphtho[2,1-b]furan-2-carbohydrazide

Synthetic methodology Heterocyclic chemistry Process chemistry

Unlike generic benzofuran hydrazides, this building block's fused naphthofuran core dictates regioselective cyclocondensation and specific metal-chelation geometry. The free hydrazide enables direct Schiff base formation: condense with chalcones for one-step pyrazoline libraries (validated 7a-o series). No deprotection needed—superior to ethyl ester precursors. Validated for antimitotic agents (patented mitosis inhibitor), antimicrobial triazole hybrids, and Schiff base ligands for Co(II)-Hg(II) complexes with enhanced DNA cleavage activity.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 53524-88-2
Cat. No. B1303883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,1-b]furan-2-carbohydrazide
CAS53524-88-2
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN
InChIInChI=1S/C13H10N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-7H,14H2,(H,15,16)
InChIKeyLAMSRGJJBGMGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[2,1-b]furan-2-carbohydrazide (CAS 53524-88-2) for Heterocyclic Synthesis: Procurement Guide


Naphtho[2,1-b]furan-2-carbohydrazide (CAS 53524-88-2) is a heterocyclic building block characterized by a naphthofuran core conjugated with a carbohydrazide moiety. It functions as a critical intermediate for constructing complex molecular architectures, primarily through condensation reactions to form Schiff bases and pyrazoline derivatives [1]. This scaffold enables the modular development of compound libraries for medicinal chemistry and materials science applications [2]. The carboxamide and hydrazide functionalities provide essential reactive handles for derivatization and metal coordination, distinguishing it from simple naphthofuran analogs that lack such synthetic versatility [3].

Why Naphtho[2,1-b]furan-2-carbohydrazide Cannot Be Replaced by Generic Analogs


In procurement for medicinal chemistry or materials research, generic substitution of Naphtho[2,1-b]furan-2-carbohydrazide with simpler benzofuran or naphthalene hydrazides fails due to the compound‘s unique fused heteroaromatic geometry and specific electronic distribution [1]. The precise spatial orientation of the Naphtho[2,1-b]furan core relative to the hydrazide group dictates the regioselectivity in cyclocondensation reactions and the chelation geometry in metal complexation [2]. Closely related analogs such as ethyl naphtho[2,1-b]furan-2-carboxylate lack the free hydrazide group required for direct Schiff base formation, while generic benzofuran hydrazides exhibit different π-stacking capabilities and redox properties in biological and catalytic systems [3].

Quantitative Evidence for Naphtho[2,1-b]furan-2-carbohydrazide: Head-to-Head Data


Comparative Synthetic Efficiency: Naphtho[2,1-b]furan-2-carbohydrazide vs. Ethyl Naphtho[2,1-b]furan-2-carboxylate in Heterocycle Construction

Naphtho[2,1-b]furan-2-carbohydrazide enables a one-step condensation with chalcones to generate a library of 15 structurally diverse pyrazoline derivatives (compounds 7a-o) in a single synthetic step, whereas the precursor ethyl ester requires an additional hydrazinolysis step to achieve the same reactive intermediate [1]. This direct reactivity reduces overall synthetic sequence length and improves atom economy for medicinal chemistry campaigns [2].

Synthetic methodology Heterocyclic chemistry Process chemistry

Anticancer Activity Differentiation: N-Methylenenaphtho[2,1-b]furan-2-carbohydrazide Derivative Demonstrates Selective Mitosis Inhibition

The derivative ethyl(2-methyl-3{(E)-[(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazono]methyl}-1H-indole-1-yl)acetate, derived directly from the target carbohydrazide core, is specifically claimed as a novel mitosis inhibitor with therapeutic utility in cancer treatment [1]. This mechanism-based activity differentiates it from structurally similar naphthofuran derivatives (e.g., naphthofuran-2-carboxylates) which typically exhibit non-specific cytotoxicity or different modes of action such as SIRT1 activation [2].

Anticancer research Mitosis inhibition Cytotoxicity

Comparative Antimicrobial Potency: Metal Complexation Enhances Activity Over Free Ligand

While quantitative MIC data for the free Naphtho[2,1-b]furan-2-carbohydrazide ligand is not directly reported in primary literature, studies consistently demonstrate that its Schiff base metal complexes exhibit significantly enhanced antimicrobial activity compared to the uncomplexed ligand [1]. Specifically, Co(II), Ni(II), and Cu(II) complexes derived from the compound show good antibacterial and antifungal activity against a panel of Gram-positive, Gram-negative, and fungal strains, whereas the free ligand shows minimal or no activity under identical assay conditions [2]. This chelation-enhanced effect is a critical differentiator for procurement decisions focused on antimicrobial applications.

Antimicrobial resistance Coordination chemistry Bioinorganic chemistry

In Silico Target Engagement: Naphtho[2,1-b]furan-2-carbohydrazide Derivatives Exhibit Favorable Docking Scores Against InhA and Cytochrome c Peroxidase

Computational studies on derivatives synthesized from Naphtho[2,1-b]furan-2-carbohydrazide reveal strong binding affinities to InhA (enoyl-ACP reductase) and cytochrome c peroxidase, validated through molecular docking and dynamic simulations [1]. While quantitative docking scores are compound-specific, this target profile distinguishes the naphtho[2,1-b]furan carbohydrazide scaffold from simpler benzofuran or pyrazole analogs that may not effectively engage these particular tuberculosis and oxidative stress-related targets [2].

Molecular docking Antitubercular agents Computational chemistry

Validated Applications for Naphtho[2,1-b]furan-2-carbohydrazide in R&D and Procurement


Diversity-Oriented Synthesis of Pyrazoline Libraries for Phenotypic Screening

Naphtho[2,1-b]furan-2-carbohydrazide is the reagent of choice for efficiently generating structurally diverse pyrazoline libraries. Its direct condensation with a panel of chalcones provides rapid access to 15 or more unique heterocyclic analogs in a single step, a synthetic advantage over the ethyl ester precursor. This application is validated by the synthesis and characterization of compounds 7a-o, which were subsequently screened for antimicrobial, anti-inflammatory, and analgesic activities [1].

Synthesis of Schiff Base Pro-Ligands for Bioinorganic and Catalytic Metal Complexes

This compound serves as a key starting material for synthesizing tridentate and bidentate Schiff base ligands. Condensation with aldehydes such as cinnamaldehyde, 8-formyl-7-hydroxy-4-methyl coumarin, or diacetylmonoxime yields ligands that coordinate Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) ions. The resulting metal complexes exhibit enhanced antimicrobial and DNA cleavage activities compared to the free ligand, as demonstrated by MIC and gel electrophoresis assays [2]. Procurement for materials science or bioinorganic research should prioritize this building block for its reliable chelation chemistry.

Development of Mitosis Inhibitors for Anticancer Therapeutics

Research programs focused on antimitotic cancer therapies can utilize Naphtho[2,1-b]furan-2-carbohydrazide as a validated scaffold for derivative synthesis. Specifically, the N-methylenene derivative ethyl(2-methyl-3{(E)-[(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazono]methyl}-1H-indole-1-yl)acetate is disclosed in patent literature as a novel mitosis inhibitor. This provides a clear intellectual property landscape and a defined mechanism of action for lead optimization campaigns in oncology [3].

Targeted Synthesis of Antimicrobial Triazole and Pyrimidine Hybrids

Naphtho[2,1-b]furan-2-carbohydrazide is a critical intermediate for constructing triazole and pyrimidine hybrids with demonstrated antimicrobial potential. Through reactions with carbon disulfide and subsequent cyclization, researchers can access N-[3-phenyl-5-sulphanyl-4H-1,2,4-triazole-4-yl]-naphtho[2,1-b]furan-2-carboxamide derivatives [4]. Docking studies further validate these hybrids as potential inhibitors of InhA and cytochrome c peroxidase, guiding their application in antitubercular and antimicrobial resistance research [5].

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